

# Comparative Guide to Validated HPLC Methods for Oxolinic Acid Residue Quantification

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This guide provides a detailed comparison of various validated High-Performance Liquid Chromatography (HPLC) methods for the quantification of **oxolinic acid** residues in different matrices. The information is intended for researchers, scientists, and drug development professionals involved in food safety and environmental monitoring.

### **Quantitative Performance Data**

The following table summarizes the performance characteristics of different HPLC methods for **oxolinic acid** quantification.



Matrix	Detectio n Method	Linearit y (r²)	LOD	LOQ	Recover y (%)	Precisio n (%RSD)	Referen ce
Fish (Tilapia)	LC-UV	0.99 (2.5- 1000 μg/kg)	2.5 μg/kg	5 μg/kg	-20% to +10% (Accurac y)	< 23%	[1]
Fish Tissue	HPLC- Fluoresc ence	-	20 pg (absolute )	2 μg/kg	-	-	[2]
Various Meats	Micellar LC- Fluoresc ence	> 0.995	0.004- 0.02 mg/kg	0.01-0.05 mg/kg	89.5- 105.0%	< 8.3%	[3]
Environm ental Samples	HPLC- Fluoresc ence	≥ 0.999	0.002 μg/mL (dissolve d)	0.005 μg/mL (dissolve d)	94.3% (suspend ed), 98.0% (settled)	-	[4]
Fish Products	HPLC- UV	Linear (1- 50 μg/ml)	0.03 μg/ml	-	87.5- 90.0%	0.6-2.2%	[5]
Chinese Mitten Crab	HPLC- Fluoresc ence	> 0.999	1 ppb (μg/kg)	-	82% (muscle), 92% (serum)	-	[6]
Eggs & Egg Products	Micellar LC- Fluoresc ence	> 0.9991	0.01-0.05 mg/kg	0.025- 0.150 mg/kg	-14.2% to +9.8% (Truenes s)	< 14.0%	[7]

## **Experimental Protocols**

Detailed methodologies for two distinct HPLC methods are provided below.



### Method 1: LC-UV for Oxolinic Acid in Tilapia Flesh

This method was optimized for the UV detection of **oxolinic acid** in fish tissue.[1]

- 1. Sample Preparation and Extraction:
- Weigh 1g of homogenized fish flesh into a centrifuge tube.
- Add 100 μL of lomefloxacin as an internal standard.
- For calibration, use blank fish flesh spiked with known concentrations of **oxolinic acid**.
- Add 10 mL of acetonitrile, vortex, and shake for 15 minutes.
- Centrifuge for 10 minutes at 4000 rpm.
- Transfer the supernatant to a new tube and add 3 mL of hexane.
- Vortex for 2 minutes and centrifuge for 5 minutes at 4000 rpm.
- Recover the lower phase and evaporate to dryness under nitrogen at 37°C.
- Reconstitute the dry residue in 2 mL of ammonium acetate buffer (5 mM, pH 4).
- 2. Solid Phase Extraction (SPE) Cleanup:
- Condition an SDB-RPS SPE column with methanol, water, and ammonium acetate buffer.
- Load the reconstituted extract onto the column.
- Dry the column by centrifugation.
- Elute the analyte with 4 mL of methanol-ammonium hydroxide 1 M (75:25, v/v).[1]
- 3. Chromatographic Conditions:
- Instrument: HPLC system with UV detection.
- Column: Varian Chromsep SS 150 x 2 mm, Polaris 3 C18-A.[1]



 Mobile Phase: A mixture of acetonitrile and 0.02 M PBS at pH 3.0 (25:75 v/v) has been used in similar studies.[6][8]

Flow Rate: 0.4 mL/min.[1]

Column Temperature: 40°C.[1]

Injection Volume: 20 μL.[1]

UV Detection Wavelength: 260 nm.[1]

# Method 2: HPLC-Fluorescence for Oxolinic Acid in Environmental Samples

This procedure is designed for the determination of dissolved, suspended, and settled forms of **oxolinic acid** in and around fish farms.[4]

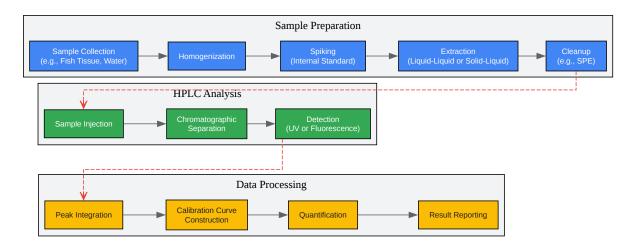
- 1. Sample Preparation:
- Dissolved OA: Seawater is sampled and filtered.
- Suspended OA: Seawater is filtered through a glass fiber filter. The filter is then extracted.
- Settled OA: Sediment samples are collected and extracted.
- 2. Extraction (for suspended and settled forms):
- The sample (filter or sediment) is extracted with a suitable organic solvent, such as a mixture of acetonitrile and aqueous orthophosphoric acid solution.[4]
- 3. Chromatographic Conditions:
- Instrument: HPLC system with a fluorescence detector.
- Column: 5 μm C18 cartridge (125 mm × 4.6 mm).[4]
- Mobile Phase: A mixture of acetonitrile and aqueous orthophosphoric acid solution (33:67, v/v).[4]



- Flow Rate: 0.8 mL/min.[4]
- Detection: Fluorescence detection. For oxolinic acid, typical excitation and emission wavelengths are 335 nm and 378 nm, respectively.[6][8]

#### **Visualized Workflow**

The following diagram illustrates a typical experimental workflow for the HPLC-based quantification of **oxolinic acid** residues.



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Caption: General workflow for HPLC analysis of **oxolinic acid** residues.

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#### References

- 1. orbi.uliege.be [orbi.uliege.be]
- 2. tandfonline.com [tandfonline.com]
- 3. Validation of a procedure to quantify oxolinic acid, danofloxacin, ciprofloxacin and enrofloxacin in selected meats by micellar liquid chromatography according to EU Commission Decision 2002/657/EC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. "Development of a technique to detect the residue of oxolinic acid in t" by C.-Y. Tu, S.-P. Ho et al. [jfda-online.com]
- 7. Procedure for the Screening of Eggs and Egg Products to Detect Oxolonic Acid,
  Ciprofloxacin, Enrofloxacin, and Sarafloxacin Using Micellar Liquid Chromatography PMC [pmc.ncbi.nlm.nih.gov]
- 8. jfda-online.com [jfda-online.com]
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